

Quetiapine N,S,S-Trioxide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Quetiapine Sulfone N-Oxide

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Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The metabolism of quetiapine is extensive, primarily occurring in the liver via sulfoxidation and oxidation, mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][3] This process leads to the formation of several metabolites, including Quetiapine N,S,S-Trioxide, also known as **Quetiapine Sulfone N-Oxide**. This document provides a detailed technical guide on the chemical structure, synthesis, and analytical characterization of Quetiapine N,S,S-Trioxide, drawing upon available data for quetiapine and its other oxidized derivatives.

Chemical Structure and Properties

Quetiapine N,S,S-Trioxide is an oxidized derivative of quetiapine where the sulfur atom of the dibenzothiazepine ring is fully oxidized to a sulfone, and the nitrogen atom of the piperazine ring is oxidized to an N-oxide.

Table 1: Chemical Identifiers and Properties of Quetiapine N,S,S-Trioxide

| Property | Value | Reference |
|-------------------|--|-----------|
| Systematic Name | 2-[2-[4-(11,11-dioxobenzo[b][1] [3]benzothiazepin-6-yl)-1- oxidopiperazin-1-ium-1- yl]ethoxy]ethanol | [4] |
| Synonyms | Quetiapine Sulfone N-Oxide | [4] |
| Molecular Formula | C21H25N3O5S | [4] |
| Molecular Weight | 431.51 g/mol | [4] |
| InChI | InChI=1S/C21H25N3O5S/c25- 14-16-29-15-13-24(26)11-9- 23(10-12-24)21-17-5-1-3-7- 19(17)30(27,28)20-8-4-2-6- 18(20)22-21/h1-8,25H,9-16H2 | [4] |

Synthesis of Quetiapine N,S,S-Trioxide

A specific, detailed experimental protocol for the synthesis of Quetiapine N,S,S-Trioxide is not readily available in the reviewed literature. However, based on the synthesis of related oxidized impurities of quetiapine, such as the N-oxide and S-oxide, a potential synthetic route can be proposed. The synthesis would likely involve a multi-step oxidation of quetiapine.

Proposed Experimental Protocol for Synthesis

This protocol is a hypothetical pathway based on established oxidation methods for quetiapine and its derivatives.[5][6]

Objective: To synthesize Quetiapine N,S,S-Trioxide from Quetiapine.

Materials:

- Quetiapine
- Hydrogen Peroxide (H₂O₂, 30-35% aqueous solution)

- A suitable solvent (e.g., Methanol, Chloroform)
- A catalyst for sulfoxidation (e.g., Sodium Tungstate Dihydrate)
- Reagents for N-oxidation (e.g., m-Chloroperoxybenzoic acid (MCPBA) or Sodium Periodate)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification apparatus (e.g., column chromatography, preparative HPLC)

Procedure:

- **S-oxidation to Sulfoxide:** Quetiapine is first oxidized to Quetiapine S-oxide. To a solution of Quetiapine in methanol, hydrogen peroxide is added in the presence of a catalytic amount of sodium tungstate dihydrate.[6] The reaction is stirred at ambient temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Further S-oxidation to Sulfone:** The resulting Quetiapine S-oxide is then subjected to stronger oxidation conditions to form the sulfone. This may involve using an excess of an oxidizing agent like hydrogen peroxide at elevated temperatures or a more potent oxidant.
- **N-oxidation:** The final step is the oxidation of the piperazine nitrogen. This can be achieved by reacting the quetiapine sulfone with an oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA) in a solvent like chloroform.[5] Alternatively, sodium periodate in methanol can be used for N-oxidation.[6]
- **Purification:** The crude product is purified using column chromatography on silica gel or by preparative HPLC to yield pure Quetiapine N,S,S-Trioxide.
- **Characterization:** The structure and purity of the final compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Infrared (IR) spectroscopy.

Analytical Characterization

While specific spectroscopic data for Quetiapine N,S,S-Trioxide are not available in the cited literature, the expected data can be inferred from the known data of Quetiapine and its N-oxide

and S-oxide derivatives.

Table 2: Spectroscopic Data for Quetiapine and its Oxidized Derivatives

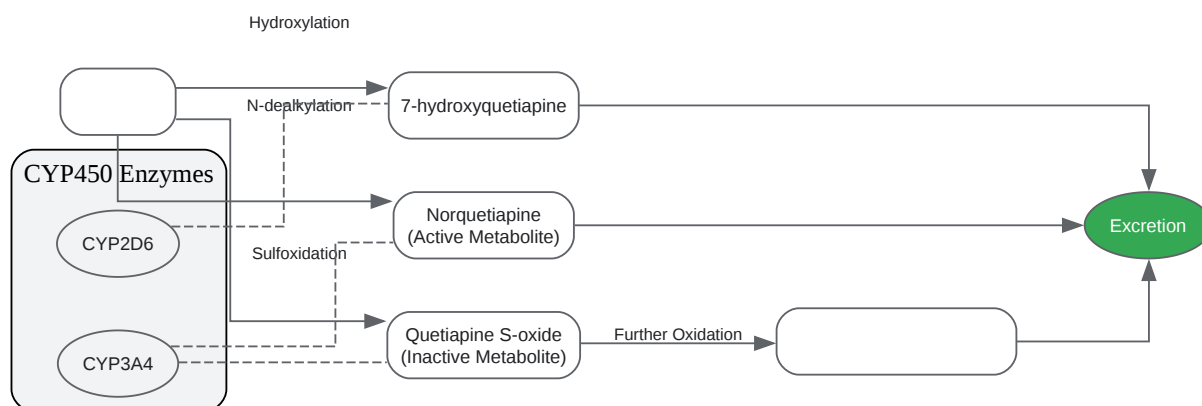
| Compound | Mass Spectrometry (m/z) | ¹ H NMR (δ ppm, DMSO-d6) | ¹³ C NMR (δ ppm, DMSO-d6) | IR (cm ⁻¹) | Reference |
|----------------------|--------------------------------------|-------------------------------------|---------------------------------------|------------------------|-----------|
| Quetiapine | 384 [M+H] ⁺ | Aromatic: 6.9-7.59 | Aromatic: 119-157 | - | [1][6] |
| Aliphatic: 2.50-3.56 | Aliphatic: 45-72 | | | | |
| Quetiapine N-oxide | 400 [M+H] ⁺ | Aromatic: 6.9-7.59 | Aromatic: 119-157 | No S=O stretch | [6] |
| Aliphatic: 3.01-3.97 | Aliphatic (piperazine): 63.85, 69.42 | | | | |
| Quetiapine S-oxide | 400 [M+H] ⁺ | Aromatic: 6.97-7.79 | Aromatic (C-14, C-18): 128.48, 119.77 | S=O stretch: 1016 | [6] |
| Aliphatic: 2.48-3.56 | Aliphatic: 45-72 | | | | |

For Quetiapine N,S,S-Trioxide, one would expect a molecular ion peak at m/z 432 [M+H]⁺ in the mass spectrum. The ¹H NMR spectrum would likely show a downfield shift in the aromatic protons adjacent to the sulfone group and a downfield shift in the aliphatic protons of the piperazine ring due to the N-oxide. The IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching of the sulfone group.

Biological Context: Metabolism of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The main enzyme involved is CYP3A4, with minor contributions from

CYP2D6.[2][7] The metabolic pathways include N-dealkylation to form norquetiapine (an active metabolite), and oxidation to form Quetiapine S-oxide (an inactive metabolite) and 7-hydroxyquetiapine.[1][7] Further oxidation can lead to the formation of more polar metabolites, including the N,S,S-Trioxide, to facilitate excretion.

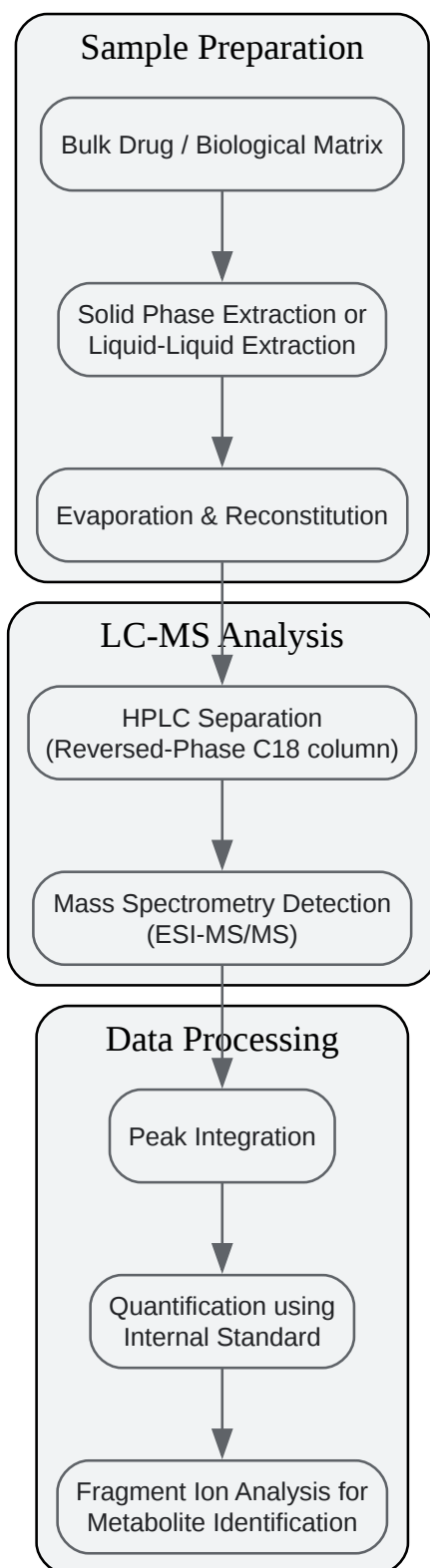


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Caption: Metabolic pathway of Quetiapine.

Experimental Workflow: Analysis of Quetiapine and its Metabolites

The analysis of quetiapine and its metabolites in biological matrices or as impurities in bulk drug substances typically involves chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common method.[6][8]



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Caption: Workflow for LC-MS analysis.

Conclusion

Quetiapine N,S,S-Trioxide is a significant oxidation product of quetiapine. While specific experimental data for this trioxide is limited in the public domain, its chemical identity is established. The synthesis and analytical characterization can be reasonably inferred from the extensive literature on quetiapine and its other oxidized metabolites. The provided metabolic pathway and analytical workflow diagrams offer a clear visualization of the key processes involved in the study of quetiapine and its derivatives. Further research is warranted to isolate and fully characterize Quetiapine N,S,S-Trioxide and to determine its pharmacological and toxicological profile.

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